molecular formula C19H20N2O6 B3484894 4,5-DIMETHOXY-2-(4-PROPANAMIDOBENZAMIDO)BENZOIC ACID

4,5-DIMETHOXY-2-(4-PROPANAMIDOBENZAMIDO)BENZOIC ACID

Cat. No.: B3484894
M. Wt: 372.4 g/mol
InChI Key: OPMIGBHNNMRZKZ-UHFFFAOYSA-N
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Description

4,5-DIMETHOXY-2-(4-PROPANAMIDOBENZAMIDO)BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxy groups and a propanamide moiety attached to a benzoic acid core. Its molecular formula is C17H19NO6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHOXY-2-(4-PROPANAMIDOBENZAMIDO)BENZOIC ACID typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the following steps:

    Reduction: Conversion of nitro groups to amines.

    Acylation: Introduction of acyl groups to form amides.

    Methoxylation: Addition of methoxy groups to the aromatic ring.

    Amidation: Formation of the final amide linkage with propanamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process typically includes:

    Raw Material Preparation: Sourcing and purification of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalysts.

    Purification: Techniques like crystallization, distillation, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHOXY-2-(4-PROPANAMIDOBENZAMIDO)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups.

    Reduction: Reduction of amide groups to amines.

    Substitution: Replacement of functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4,5-DIMETHOXY-2-(4-PROPANAMIDOBENZAMIDO)BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-DIMETHOXY-2-(4-PROPANAMIDOBENZAMIDO)BENZOIC ACID involves its interaction with specific molecular targets. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxy-2-nitrobenzoic acid: Similar structure but with a nitro group instead of the propanamide moiety.

    2,4-Dimethoxybenzoic acid: Lacks the propanamide and additional amide groups.

    4,5-Dimethoxy-2-nitrobenzamide: Contains a nitro group and an amide group but lacks the propanamide moiety.

Uniqueness

4,5-DIMETHOXY-2-(4-PROPANAMIDOBENZAMIDO)BENZOIC ACID is unique due to its combination of methoxy, amide, and propanamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4,5-dimethoxy-2-[[4-(propanoylamino)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-4-17(22)20-12-7-5-11(6-8-12)18(23)21-14-10-16(27-3)15(26-2)9-13(14)19(24)25/h5-10H,4H2,1-3H3,(H,20,22)(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMIGBHNNMRZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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